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Abstract

Ethanediamide, also known as oxamide, is the simplest dicarboxylic acid diamide. Its
molecular structure is of fundamental interest due to the presence of two amide functional
groups and the rotational dynamics around the central carbon-carbon single bond. This guide
provides a comprehensive overview of the molecular geometry of ethanediamide, drawing
upon experimental data from X-ray crystallography and discussing the principles of
computational chemistry approaches that can be used for its analysis. The planarity of the
molecule and the nature of its chemical bonds are discussed in detail.

Introduction

Ethanediamide (C2H4N202) is a white crystalline solid with a deceptively simple structure that
presents several points of chemical interest, including the planarity of its amide groups and the
rotational barrier around the central C-C bond. An understanding of its molecular geometry is
crucial for applications in coordination chemistry, materials science, and as a model system for
peptide bonds in biological molecules. This technical guide synthesizes key structural data and
methodologies for the scientific community.

Experimental Determination of Molecular Geometry
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The primary method for the precise determination of the molecular geometry of ethanediamide
in the solid state is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

A seminal study on the crystal structure of ethanediamide was conducted by De With and
Harkema in 1977. While the full, detailed experimental protocol of this specific study is
extensive, the general methodology is outlined below:

o Crystal Growth: Single crystals of ethanediamide are typically grown from a saturated
solution.

o Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Key
parameters for data collection include:

o X-ray Source: Molybdenum (Mo Ka) or Copper (Cu Ka) radiation is commonly used.

o Temperature: Data is often collected at low temperatures (e.g., 100 K) to reduce thermal
vibrations and improve the quality of the diffraction data.

o Detector: An area detector, such as a CCD or CMOS detector, is used to record the
diffraction spots.

o Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell dimensions and space group. The structure is then solved using direct methods
or Patterson methods to obtain an initial model of the atomic positions. This model is
subsequently refined using least-squares methods to best fit the experimental data.

The crystal structure of ethanediamide was determined to be triclinic, with the space group Pi.

Experimental Molecular Geometry Data

The following tables summarize the bond lengths and bond angles of ethanediamide as
determined by the X-ray diffraction study.
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Bond Bond Length (A)
ci-cCcr 1.547

Cl-01 1.246

Cl-N1 1.331

N1-H1 0.89

N1 -H2 0.86

Angle Bond Angle (°)
01-C1-N1 125.8
O1-Ci-cC1 118.4
N1-C1-C1 115.8
Cl-N1-H1 121
Cl1-N1-H2 119
H1-N1-H2 120

Planarity and Dihedral Angles

The experimental data confirms that the ethanediamide molecule is planar in the solid state.
The two amide groups are coplanar, and the molecule possesses a center of inversion. The
key dihedral angles are close to 180° or 0°, consistent with a planar, trans conformation.

Dihedral Angle Value (°)
Oi1-Cci1-Ccr-or 180.0
N1-C1-C1'-N1 180.0

Computational Analysis of Molecular Geometry
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While specific computational studies providing a full geometry optimization and rotational
barrier for ethanediamide were not prominently found in the surveyed literature, computational
chemistry offers powerful tools for such analysis.

Theoretical Methodology: Density Functional Theory
(DFT)

A common and effective method for calculating the geometry and energetic properties of
molecules like ethanediamide is Density Functional Theory (DFT). A typical computational
protocol would involve:

 Input Structure: A starting 3D structure of ethanediamide is generated.

» Method and Basis Set Selection: A functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are
chosen.

o Geometry Optimization: The energy of the molecule is minimized with respect to the
positions of its atoms. This yields the lowest energy conformation and its corresponding
geometric parameters.

e Frequency Calculation: A frequency calculation is performed on the optimized geometry to
confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic
data.

» Rotational Barrier Calculation: To determine the rotational barrier around the C-C bond, a
series of constrained geometry optimizations (a "scan") is performed. The dihedral angle of
interest (O-C-C-0) is fixed at various values (e.g., from 0° to 180° in increments), and the
rest of the molecule's geometry is optimized at each step. The energy difference between the
highest energy (eclipsed) and lowest energy (staggered) conformations provides the
rotational barrier.

Visualization of Molecular Structure and Logical
Relationships

The following diagrams, generated using the DOT language, visualize the molecular structure
of ethanediamide and a general workflow for its computational analysis.
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Caption: Molecular structure of ethanediamide.
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Caption: General workflow for computational analysis.

Conclusion

The molecular geometry of ethanediamide has been well-characterized by experimental
methods, revealing a planar structure with specific bond lengths and angles. While detailed
computational studies on its rotational barrier are not as readily available, the methodologies
for such investigations are well-established. The data and protocols presented in this guide
provide a solid foundation for researchers and professionals working with ethanediamide and
related amide-containing molecules. The planarity of the molecule in the solid state is a key
feature, driven by the delocalization of electrons within the amide groups. Further
computational studies would be valuable to elucidate the rotational dynamics in the gas phase
and in solution.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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